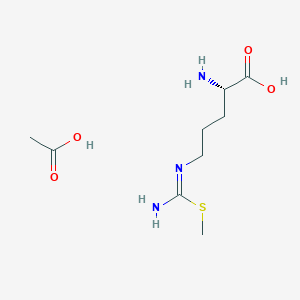

S-Methyl-L-thiocitrulline acetate

Descripción

Comparative Inhibitory Selectivity Across NOS Isoforms

SMTC exhibits isoform-specific inhibition of nitric oxide synthase (NOS), with a pronounced preference for nNOS over endothelial (eNOS) and inducible (iNOS) isoforms. This selectivity arises from structural differences in the active sites of NOS enzymes.

| NOS Isoform | Ki (nM) | Selectivity Ratio |

|---|---|---|

| nNOS | 1.2 | 1.0 |

| eNOS | 11 | 9.17 |

| iNOS | 40 | 33.33 |

Data derived from human enzyme inhibition studies.

The Ki values indicate that SMTC inhibits nNOS with >9-fold greater potency than eNOS and >33-fold greater potency than iNOS. This selectivity is critical for avoiding off-target effects on endothelial NO production, which is vital for vascular homeostasis.

Molecular Interactions with NOS Active Sites

SMTC acts as a competitive inhibitor of L-arginine, the native substrate for NOS. Its mechanism involves:

- Binding to the L-arginine pocket : The thiocitrulline backbone mimics L-arginine’s guanidino group, while the methylthio substituent enhances steric complementarity with nNOS.

- Heme iron interaction : The sulfur atom in SMTC may interact with the heme iron in the oxygenase domain, though spectral studies suggest no direct coordination.

- Stereochemical specificity : The (S)-configuration of the methylthio group is essential for nNOS selectivity, as (R)-enantiomers show reduced inhibitory activity.

Structural Basis for Enzyme Selectivity (nNOS > eNOS > iNOS)

The selectivity of SMTC is attributed to distinct active-site architectures among NOS isoforms:

- nNOS : A narrower L-arginine-binding pocket accommodates the methylthio group, favoring SMTC binding.

- eNOS : Bulkier residues (e.g., Glu361) hinder methylthio group accommodation, reducing binding affinity.

- iNOS : Permanent calmodulin binding and a more open active site reduce competitive inhibition efficiency.

Propiedades

IUPAC Name |

acetic acid;(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2S.C2H4O2/c1-13-7(9)10-4-2-3-5(8)6(11)12;1-2(3)4/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H3,(H,3,4)/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKPZPRDNPUAJY-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CSC(=NCCCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CSC(=NCCC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474693 | |

| Record name | S-Methyl-L-thiocitrulline acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174063-92-4 | |

| Record name | S-Methyl-L-thiocitrulline acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Precursors

The synthesis begins with L-ornithine or L-citrulline as the primary precursor due to their structural similarity to the target compound. Key reagents include:

L-Ornithine-Based Synthesis

-

Protection of α-Amino Group :

L-Ornithine is treated with tert-butoxycarbonyl (Boc) anhydride under alkaline conditions (pH 9–10) to form N-Boc-L-ornithine. -

Thiomethylimino Group Introduction :

The δ-amino group reacts with methylthioisocyanate in anhydrous dimethylformamide (DMF) at 0–5°C for 4–6 hours: -

Deprotection and Acetylation :

Boc removal via trifluoroacetic acid (TFA) yields the free amine, which is neutralized with acetic acid to form the acetate salt:

L-Citrulline Derivative Pathway

An alternative route modifies L-citrulline’s ureido group via thiolation :

-

Ureido Group Activation :

L-Citrulline is treated with thionyl chloride to convert the ureido group to a reactive intermediate. -

Methylthio Incorporation :

Reaction with methanethiol in the presence of a base (e.g., triethylamine) substitutes the oxygen atom with a methylthio group: -

Salt Formation :

Acetic acid is added to precipitate the acetate salt at pH 4.5–5.5.

Stereochemical Integrity

The L-configuration at the α-carbon is preserved by maintaining low temperatures (<10°C) during thiomethylimino group introduction. Racemization risks increase above pH 8.5.

Yield and Purity

-

Column Chromatography : Silica gel (ethyl acetate/methanol 9:1) achieves >95% purity.

-

Crystallization : Ethanol/water mixtures (3:1) yield needle-like crystals with 82–88% recovery.

Analytical Characterization

Structural Confirmation

Purity Assessment

-

TLC (Silica GF254): Rf 0.42 in butanol/acetic acid/water (4:1:1).

-

Elemental Analysis :

\text{Found: C 40.71%, H 7.21%, N 15.82%; Calculated: C 40.75%, H 7.19%, N 15.85%}

Industrial-Scale Production Considerations

Cost-Effective Modifications

Stability Profiles

Emerging Methodologies

Análisis De Reacciones Químicas

Tipos de reacciones

El acetato de S-metil-L-tiocitrulina experimenta varias reacciones químicas, incluyendo:

Oxidación: Reacciona con agentes oxidantes para formar sulfoxidos y sulfonas

Reducción: Puede reducirse para formar tioles

Sustitución: Sufre reacciones de sustitución nucleofílica

Reactivos y condiciones comunes

Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico

Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio

Nucleófilos: Amoniaco, aminas

Productos principales

Oxidación: Sulfoxidos, sulfonas

Reducción: Tioles

Sustitución: Derivados de tiocitrulina sustituidos

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

S-Methyl-L-thiocitrulline acetate is a derivative of L-citrulline with the molecular formula and a molecular weight of approximately 265.33 g/mol. The compound exists as an acetate salt, which enhances its solubility and stability in biological systems. Its primary mechanism of action involves the inhibition of nitric oxide synthase (NOS), particularly neuronal nitric oxide synthase (nNOS), by covalently modifying active site residues, especially cysteine residues within the enzyme .

Scientific Research Applications

-

Neurological Disorders :

- This compound has shown potential in treating conditions related to excessive nitric oxide production, such as cerebral ischemia and neurodegenerative diseases. In studies, it has been demonstrated that selective blockade of nNOS with this compound significantly reduced neuronal death and improved neurological outcomes following intracerebral hemorrhage (ICH) in animal models .

- Cardiovascular Research :

- Vascular Function :

Comparative Analysis with Other Compounds

The following table summarizes the characteristics and selectivity of this compound compared to other nitric oxide synthase inhibitors:

| Compound Name | Structure Type | Mechanism of Action | Selectivity |

|---|---|---|---|

| This compound | L-citrulline derivative | Nitric oxide synthase inhibitor | Neuronal > Endothelial |

| Nω-Nitro-L-arginine | L-arginine derivative | Competitive NOS inhibitor | Non-selective |

| L-NAME (Nω-Nitro-L-arginine methyl ester) | L-arginine derivative | Competitive NOS inhibitor | Non-selective |

| L-Citrulline | Natural amino acid | Precursor for nitric oxide synthesis | None |

This comparison illustrates that this compound stands out due to its selective inhibition towards neuronal nitric oxide synthase, which may offer therapeutic advantages over non-selective inhibitors .

Case Study 1: Neuroprotection in Intracerebral Hemorrhage

In a study examining the effects of this compound on ICH, administration three hours post-hemorrhage led to significant reductions in neuronal death and improved neurological function in rats. The treatment decreased the activity of gelatinolytic enzymes associated with brain injury and preserved the integrity of microvascular structures .

Case Study 2: Cardiac Function Modulation

Another study investigated the impact of this compound on cardiac contractility during β-adrenergic stimulation. The results indicated that pre-treatment with the compound significantly reduced the inotropic response to isoproterenol, demonstrating its potential role in modulating cardiac responses under stress conditions .

Mecanismo De Acción

El acetato de S-metil-L-tiocitrulina ejerce sus efectos inhibiendo la óxido nítrico sintasa, una enzima responsable de la producción de óxido nítrico a partir de L-arginina . La inhibición ocurre a través de la unión del compuesto al sitio activo de la enzima, previniendo la conversión de L-arginina a óxido nítrico y L-citrulina . Esta inhibición afecta a varios objetivos moleculares y vías, incluyendo:

Óxido nítrico sintasa neuronal (nNOS): La inhibición conduce a una reducción de la producción de óxido nítrico en las neuronas.

Óxido nítrico sintasa endotelial (eNOS): Inhibición preferencial de nNOS sobre eNOS.

Comparación Con Compuestos Similares

Key Observations:

- Selectivity: SMTC acetate and S-ethyl-L-thiocitrulline exhibit superior nNOS selectivity compared to pan-inhibitors like L-NMMA. SMTC’s Ki for nNOS is ~1,000-fold lower than for eNOS or iNOS .

- Functional Differences: SMTC acetate reduces basal blood flow in human forearm and coronary circulation without affecting eNOS-mediated vasodilation, underscoring its nNOS specificity . In contrast, L-NMMA non-selectively elevates blood pressure by inhibiting all NOS isoforms .

- Therapeutic Potential: SMTC acetate’s brain permeability and stability make it suitable for PET imaging in neurodegenerative diseases, whereas 2-iminobiotin is explored for neuroprotection .

Research Findings and Clinical Relevance

Vascular and Neurological Effects

- Hypertension Models: SMTC acetate exacerbates blood pressure in angiotensin II-dependent hypertensive rats, highlighting nNOS’s role in buffering vascular resistance .

- Micturition Reflexes: In rats, SMTC acetate suppresses bladder contractions and urethral sphincter relaxation, reversible by L-arginine, confirming NO’s role in urinary coordination .

- PET Imaging: Carbon-11-labeled SMTC acetate ([¹¹C]MTICU) shows higher uptake in cerebellum and olfactory bulb (nNOS-rich regions), enabling non-invasive tracking of nNOS activity in primate brains .

Comparative Pharmacological Profiles

- vs. L-NMMA: SMTC acetate’s nNOS selectivity avoids the systemic hypertension caused by L-NMMA’s pan-NOS inhibition, offering safer research applications .

- vs. Ethyl-L-NIO: While both inhibit nNOS, SMTC acetate’s reversibility and higher potency make it preferable for dynamic studies .

Discrepancies in Selectivity

A minority of sources label SMTC acetate as a pan-NOS inhibitor (NOS1/NOS2/NOS3) , conflicting with most studies emphasizing nNOS specificity. This may arise from assay conditions (e.g., high concentrations or non-physiological settings) .

Actividad Biológica

S-Methyl-L-thiocitrulline acetate (S-MTC acetate) is a potent inhibitor of nitric oxide synthase (NOS), particularly selective for neuronal NOS (nNOS). This compound has garnered attention in various fields of biomedical research due to its significant biological activities, particularly concerning nitric oxide (NO) production and its implications in various physiological and pathological processes.

S-MTC acetate acts primarily by inhibiting the activity of nNOS, which is crucial for the production of nitric oxide from L-arginine. By blocking this pathway, S-MTC acetate can modulate levels of reactive nitrogen species, thereby influencing various biological processes such as inflammation, neuroprotection, and vascular function.

- Inhibition of Nitric Oxide Production : S-MTC acetate has been shown to effectively inhibit NO production in several experimental models. For instance, studies indicate that concentrations as low as 50 μM can completely inhibit nitrite formation in lipopolysaccharide-treated cells, demonstrating its potency as a nNOS inhibitor .

- Impact on Reactive Oxygen Species (ROS) : The compound also influences the generation of ROS. Inhibition of nNOS by S-MTC acetate leads to a reduction in mitochondrial ROS formation, which is critical in the context of oxidative stress and cellular signaling .

Biological Implications

The biological activity of S-MTC acetate extends into several key areas:

- Neuroprotection : Due to its selective inhibition of nNOS, S-MTC acetate has potential applications in neurotrauma and stroke management. By modulating NO levels, it may help mitigate neuronal damage associated with excessive NO production during pathological conditions .

- Inflammation : The compound's ability to inhibit NO synthesis positions it as a candidate for reducing inflammatory responses. Elevated NO levels are often linked with chronic inflammation; thus, S-MTC acetate could play a role in therapeutic strategies aimed at inflammatory diseases .

- Vascular Function : Given that NO is a critical regulator of vascular tone, the inhibition of its synthesis by S-MTC acetate could have implications for cardiovascular health. However, caution is warranted due to potential off-target effects on endothelial NOS (eNOS), which plays a protective role in vascular function .

Research Findings and Case Studies

Several studies have explored the effects and applications of S-MTC acetate:

- Study on Neuronal Damage : In an experimental model of neurotrauma, administration of S-MTC acetate significantly reduced neuronal injury markers compared to control groups. This suggests its potential as a neuroprotective agent during acute injury events .

- Inflammatory Response Modulation : Research involving animal models showed that treatment with S-MTC acetate led to decreased levels of pro-inflammatory cytokines, indicating its role in modulating immune responses through NO inhibition .

- Cardiovascular Studies : In cardiovascular research, the use of S-MTC acetate demonstrated altered vascular responses under stress conditions. While it inhibited excessive vasodilation mediated by NO, careful monitoring was required to avoid adverse effects related to eNOS inhibition .

Summary Table of Biological Effects

Q & A

Q. Basic

- Functional assays : Measure bladder contraction frequency and urethral sphincter relaxation latency. S-MTC typically increases contraction intervals (>50% baseline) and reduces relaxation amplitude .

- Pharmacological rescue : L-arginine administration should reverse inhibition, restoring pre-drug pressure dynamics .

Pitfalls : - Overlooking baseline variability due to anesthesia (urethane suppresses sympathetic tone).

- Misattributing effects to nNOS without excluding iNOS/eNOS contributions via isoform-specific inhibitors .

How should researchers design studies to isolate central vs. peripheral NOS modulation by S-MTC?

Q. Advanced

- Comparative administration : Parallel intrathecal (targeting spinal nNOS) and intracerebroventricular (supraspinal nNOS) dosing .

- Lesion models : Use spinal transection or chemical denervation to eliminate peripheral pathways.

- Biochemical validation : Quantify NO metabolites (e.g., plasma nitrites) alongside tissue-specific nNOS activity assays .

What are the implications of S-MTC’s dual role in suppressing detrusor contractions and urethral sphincter relaxation?

Advanced

S-MTC’s dual effects highlight NO’s role as a neuromodulator in coordinating bladder-sphincter synergy. In spinal-administered models, it disrupts the micturition reflex by uncoupling detrusor activation (via pelvic nerves) and sphincter relaxation (via pudendal inhibition) . Researchers must contextualize findings using:

- Simultaneous pressure recordings : To capture temporal relationships between bladder and urethral events.

- Neuromodulatory controls : Test glutamatergic or GABAergic agonists to rule off-target effects .

How do species-specific differences in NOS expression impact translational studies with S-MTC?

Advanced

Rodent models (e.g., rats, nNOS-KO mice) show nNOS dominance in pelvic ganglia, whereas primates exhibit broader eNOS expression in urethral vasculature . Methodological adjustments include:

- Cross-species validation : Replicate key experiments in multiple models.

- Tissue microdialysis : Directly measure NO flux in target organs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.